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Introduction

PRT3789 is a first-in-class, potent, and selective degrader of the SWI/SNF-related matrix-
associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCAZ2). As a
heterobifunctional molecule, PRT3789 induces the selective degradation of SMARCAZ2 by
forming a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to
ubiquitination and subsequent proteasomal degradation of SMARCAZ2.[1] This mechanism has
shown significant therapeutic potential in preclinical models of cancers with mutations in
SMARCA4, a homologous ATPase subunit of the SWI/SNF complex, by inducing synthetic
lethality.[2][3] In SMARCAA4-deficient tumors, cancer cells become dependent on SMARCAZ2 for
survival, making targeted degradation of SMARCAZ2 a promising therapeutic strategy.[1]

These application notes provide a comprehensive overview of the in vivo dosing and
administration of PRT3789 in preclinical studies, including quantitative data summaries,
detailed experimental protocols, and visualizations of the relevant biological pathways and
experimental workflows.

Data Presentation
Table 1: In Vivo Efficacy of PRT3789 in Xenograft Models
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Table 2: Pharmacokinetic Parameters of PRT3789 (1
mgl/kg, i.v.)
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Signaling Pathway and Experimental Workflow
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Caption: Mechanism of action of PRT3789 leading to tumor growth inhibition.
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Caption: General experimental workflow for in vivo studies of PRT3789.
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Experimental Protocols

Note: The following are representative protocols based on publicly available information and
standard laboratory procedures. Researchers should optimize these protocols based on their
specific experimental setup and animal models.

Formulation of PRT3789 for In Vivo Administration

Objective: To prepare a stable and injectable formulation of PRT3789 for subcutaneous or
intravenous administration in mice.

Materials:

e PRT3789 powder

e Dimethyl sulfoxide (DMSO)

o PEG300 (Polyethylene glycol 300)

o Tween 80 (Polysorbate 80)

o Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
 Sterile microcentrifuge tubes

» Vortex mixer

Procedure (for a representative vehicle):

Accurately weigh the required amount of PRT3789 powder.

e Prepare a vehicle solution. A common vehicle for similar compounds consists of a mixture of
solvents to ensure solubility and stability. A representative formulation could be 10% DMSO,
40% PEG300, 5% Tween 80, and 45% sterile saline.

 First, dissolve the PRT3789 powder in DMSO by vortexing until fully dissolved.

e Add PEG300 and Tween 80 to the DMSO-drug solution and vortex until the mixture is
homogeneous.
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Slowly add the sterile saline or PBS to the mixture while continuously vortexing to prevent
precipitation.

The final solution should be clear. If not, gentle warming or sonication may be required.

The final concentration of the working solution should be calculated based on the desired
dose (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse with an injection volume of 200

pL).
Prepare the vehicle control using the same procedure but without adding PRT3789.

Filter-sterilize the final formulation through a 0.22 pum syringe filter before administration.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse
Model

Obijective: To establish a subcutaneous tumor model in immunodeficient mice using a
SMARCA4-deficient human NSCLC cell line.

Materials:

SMARCA4-deficient human NSCLC cell line (e.g., NCI-H1793)

Immunodeficient mice (e.g., 6-8 week old female NOD-SCID mice)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-
Streptomycin)

Sterile PBS

Trypsin-EDTA

Matrigel® Basement Membrane Matrix (optional, but recommended)

Sterile syringes (1 mL) and needles (27G)

Digital calipers
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Procedure:
e Culture the NCI-H1793 cells in a humidified incubator at 37°C with 5% CO2.
e When cells reach 80-90% confluency, harvest them using Trypsin-EDTA.

o Wash the cells with sterile PBS and perform a cell count using a hemocytometer or
automated cell counter.

o Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x
1077 cells/mL. Keep the cell suspension on ice.

o Anesthetize the mice according to approved institutional animal care and use committee
(IACUC) protocols.

e Inject 100 pL of the cell suspension (containing 5 x 10”6 cells) subcutaneously into the right
flank of each mouse.

e Monitor the mice regularly for tumor growth. Tumor volume can be measured using digital
calipers and calculated using the formula: Volume = (Length x Width~2) / 2.

e When tumors reach an average volume of 100-150 mms3, randomize the mice into treatment
and vehicle control groups.

In Vivo Dosing and Efficacy Study

Objective: To evaluate the anti-tumor efficacy of PRT3789 in the established NSCLC xenograft
model.

Materials:

Tumor-bearing mice randomized into groups

Prepared PRT3789 formulation and vehicle control

Sterile syringes (1 mL) and needles (27G or appropriate for s.c. injection)

Digital calipers
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¢ Animal balance

Procedure:

Record the initial tumor volume and body weight of each mouse.

o Administer PRT3789 (e.g., 100 mg/kg) or vehicle control subcutaneously every 3 days. The
injection volume should be adjusted based on the individual mouse's body weight.

e Measure tumor volume and body weight 2-3 times per week.
» Monitor the mice for any signs of toxicity or adverse effects.

e The study should be terminated when tumors in the control group reach a predetermined
size, or as per IACUC guidelines.

» At the end of the study, euthanize the mice and collect blood and tumor tissues for
pharmacokinetic and pharmacodynamic analyses.

Pharmacodynamic Analysis: Western Blot for SMARCA2

Objective: To determine the level of SMARCAZ2 protein in tumor tissues following PRT3789
treatment.

Materials:

e Harvested tumor tissues

o RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels

 PVDF membrane

e Primary antibody against SMARCA2

e Secondary HRP-conjugated antibody
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Loading control antibody (e.g., B-actin or GAPDH)

Chemiluminescent substrate

Imaging system

Procedure:

Homogenize the harvested tumor tissues in ice-cold RIPA buffer.

Centrifuge the lysates at high speed at 4°C to pellet cell debris.

Collect the supernatant and determine the protein concentration using a BCA assay.

Normalize the protein concentrations for all samples.

Prepare protein samples with Laemmli buffer and denature by heating.

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary anti-SMARCAZ2 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Visualize the protein bands using an imaging system. Quantify the band intensities and
normalize to the loading control.

Pharmacodynamic Analysis: RT-gPCR for KRT80 mRNA

Objective: To measure the relative expression of KRT80 mRNA in tumor tissues as a

downstream pharmacodynamic biomarker.
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Materials:

e Harvested tumor tissues

e TRIzol reagent or other RNA extraction kit

o CcDNA synthesis kit

e gPCR master mix (e.g., SYBR Green)

e Primers for human KRT80 and a housekeeping gene (e.g., GAPDH or ACTB)

o Real-time PCR system

Procedure:

e Homogenize tumor tissues in TRIzol and extract total RNA according to the manufacturer's
protocol.

e Assess the quality and quantity of the extracted RNA.

» Synthesize cDNA from the total RNA using a reverse transcription Kkit.

e Set up the gPCR reaction with the gPCR master mix, cDNA, and primers for KRT80 and the
housekeeping gene.

e Run the qPCR reaction on a real-time PCR system.

e Analyze the data using the AACt method to determine the relative fold change in KRT80
MRNA expression in the PRT3789-treated group compared to the vehicle control group,
normalized to the housekeeping gene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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